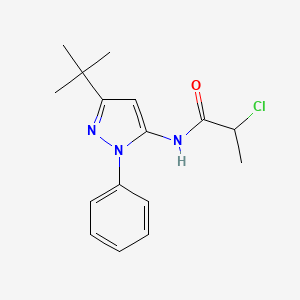

N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide and related compounds typically involves multistep organic reactions, starting from the formation of the pyrazole core followed by functionalization at specific positions on the ring. A common approach includes the reaction of hydrazine derivatives with diketones or ketoesters to form the pyrazole ring, which can then be further modified through reactions such as N-alkylation and chloroacetylation to introduce various substituents, enhancing the molecule's complexity and potential biological activity.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, a versatile scaffold that can engage in various interactions due to its heteroatoms and potential for hydrogen bonding. Advanced techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the precise geometric parameters of these compounds, revealing details such as bond lengths, angles, and the orientation of substituents, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions and Properties

Pyrazole derivatives, including N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide, exhibit a wide range of chemical reactivities owing to the presence of multiple functional groups. These compounds can participate in various chemical reactions, such as nucleophilic substitution, electrophilic addition, and cycloaddition reactions, allowing for the introduction of additional functional groups or the formation of complex molecular architectures. Their chemical properties are significantly influenced by the nature of the substituents attached to the pyrazole ring, which can alter electron distribution, acidity, and overall molecular stability.

Physical Properties Analysis

The physical properties of pyrazole derivatives, including solubility, melting point, and crystallinity, are directly related to their molecular structure. These properties are critical for the compound's application, influencing its behavior in organic synthesis, its interaction with biological systems, and its suitability for formulation in pharmaceutical applications. Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often used to study these physical properties.

Chemical Properties Analysis

The chemical properties of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for its potential applications in medicinal chemistry and other fields. Studies focusing on these aspects often involve a combination of experimental work and computational modeling to predict the compound's behavior in chemical reactions and its interactions with biological targets.

- Molecular spectroscopic assembly and analysis of a similar pyrazole derivative, highlighting synthesis, structural, and antimicrobial aspects (Sivakumar et al., 2020).

- Investigation of hydrogen-bonding patterns in substituted acetamides, providing insights into the molecular structure and intermolecular interactions (López et al., 2010).

- Synthesis and structural analysis of pyrazole derivatives, demonstrating the importance of molecular structure in determining physical and chemical properties (Bobko et al., 2012).

Aplicaciones Científicas De Investigación

Antifungal Applications

Research highlights the synthesis and evaluation of pyrazole derivatives against fungal pathogens like Fusarium oxysporum, suggesting potential antifungal applications. The structure-activity relationship studies offer insights into pharmacophore site predictions for antifungal efficacy (Kaddouri et al., 2022).

Synthesis of Biologically Active Molecules

The pyrazole moiety plays a crucial role in the synthesis of biologically active compounds, offering a template for combinatorial and medicinal chemistry. This includes a range of activities such as anticancer, analgesic, anti-inflammatory, and more. Pyrazoles are used extensively as synthons in organic synthesis, highlighting their importance in developing new therapeutic agents (Dar & Shamsuzzaman, 2015).

Multicomponent Synthesis for Bioactive Pyrazole Derivatives

The pot, atom, and step economy (PASE) synthesis of pyrazole derivatives by multicomponent reactions (MCRs) has become increasingly popular for developing biologically active molecules. This approach is significant for pharmaceutical and medicinal chemistry, offering a pathway to synthesize pyrazole-containing compounds with antibacterial, anticancer, antifungal, antioxidant, and various other activities (Becerra et al., 2022).

Propiedades

IUPAC Name |

N-(5-tert-butyl-2-phenylpyrazol-3-yl)-2-chloropropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O/c1-11(17)15(21)18-14-10-13(16(2,3)4)19-20(14)12-8-6-5-7-9-12/h5-11H,1-4H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYFDVYWLZQBIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=NN1C2=CC=CC=C2)C(C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24836154 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2487670.png)

![5-[2-Furanyl(4-morpholinyl)methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487681.png)

![4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide](/img/structure/B2487682.png)

![N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2487685.png)

![2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2487692.png)